molecular formula C10H14N2O4S B1361872 N,N-diethyl-4-nitrobenzenesulfonamide CAS No. 89840-82-4

N,N-diethyl-4-nitrobenzenesulfonamide

Cat. No. B1361872
CAS RN: 89840-82-4
M. Wt: 258.3 g/mol
InChI Key: SONXVVRXIQJXIP-UHFFFAOYSA-N
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Description

“N,N-diethyl-4-nitrobenzenesulfonamide” is a chemical compound with the linear formula C10H14N2O4S . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “N,N-diethyl-4-nitrobenzenesulfonamide” is represented by the SMILES string O=S(C(C=C1)=CC=C1N+=O)(N(CC)CC)=O . The average mass of the molecule is 258.294 Da .

Scientific Research Applications

Versatility in Chemical Synthesis

  • Alkylation and Protection of Amines : Nitrobenzenesulfonamides, including variants like N,N-diethyl-4-nitrobenzenesulfonamide, are valuable in the preparation of secondary amines and for the protection of amines. These compounds undergo smooth alkylation to yield N-alkylated sulfonamides, which can be readily deprotected to give secondary amines (Fukuyama et al., 1995).

Medical and Biological Applications

  • Bacterial Biofilm Inhibition : Certain derivatives of nitrobenzenesulfonamides have been found to inhibit bacterial biofilms, specifically against strains like Escherichia coli and Bacillus subtilis, which can have significant implications in medical treatments and biofilm management (Abbasi et al., 2020).

Solid-Phase Synthesis Applications

  • Diverse Chemical Transformations : Polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, including variants like 4-nitrobenzenesulfonamides, have been used as key intermediates in various chemical transformations. These applications include unusual rearrangements to yield a range of privileged scaffolds (Fülöpová & Soural, 2015).

Analytical Applications

  • Use in Oxidizing Titrations : Compounds like sodium N-bromo-p-nitrobenzenesulfonamide, closely related to N,N-diethyl-4-nitrobenzenesulfonamide, have been used as oxidizing titrants in analytical chemistry. They offer advantages in terms of simplicity and accuracy in the direct titrations of various substances (Gowda et al., 1983).

Chemical Reactivity and Electrophilic Studies

  • Cathodic Cleavage Studies : Research has also focused on understanding the chemical behavior of nitrobenzenesulfonamides, including their reduction and cleavage in different chemical environments. Such studies are crucial in expanding the applications of these compounds in various synthetic processes (Zanoni & Stradiotto, 1991).

Safety And Hazards

Sigma-Aldrich provides “N,N-diethyl-4-nitrobenzenesulfonamide” to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N,N-diethyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-9(6-8-10)12(13)14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONXVVRXIQJXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353572
Record name N,N-diethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-nitrobenzenesulfonamide

CAS RN

89840-82-4
Record name N,N-Diethyl-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89840-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-diethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethylamine (0.815 mL, 576 mg, 7.86 mmol) was added in one portion to a solution of 4-nitrobenzenesulfonyl chloride (582 mg, 2.62 mmol) in dichloromethane (10 mL). The resultant solution was stirred at 23° C. for 14 hours and then washed twice with 1N HCl (15 mL). The organics were dried over magnesium sulfate and concentrated to provide N,N-Diethyl-4-nitro-benzenesulfonamide as an off-white solid (617 mg).
Quantity
0.815 mL
Type
reactant
Reaction Step One
Quantity
582 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SP Wang, CW Cheung, JA Ma - The Journal of Organic Chemistry, 2019 - ACS Publications
N-Aryl amides are an important class of compounds in pharmaceutical and agrochemical chemistry. Rapid and low-cost synthesis of N-aryl amides remains in high demand. Herein, we …
Number of citations: 27 pubs.acs.org
VJ Gray - 2014 - discovery.ucl.ac.uk
This thesis describes the discovery and development of new routes towards substituted indoles and ynol ethers based on a sulfonate and sulfonamide leaving group, respectively. Both …
Number of citations: 4 discovery.ucl.ac.uk
HK Kim, YD Park, JJ Kim, MH Lee, HA Chung… - BULLETIN-KOREAN …, 2003 - Citeseer
Chemoselective N-Benzenesulfonylation of Aliphatic Amines Page 1 Chemoselective NfBenzenesulfonylation of Aliphatic Amines Bull. Korean Chem. Soc. , Vol. 24, No. 11 1655 …
Number of citations: 14 citeseerx.ist.psu.edu

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